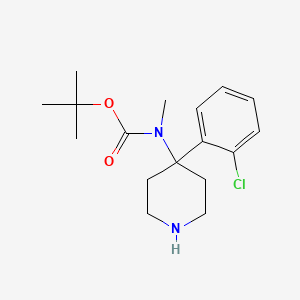

tert-Butyl (4-(2-chlorophenyl)piperidin-4-yl)(methyl)carbamate

Description

tert-Butyl (4-(2-chlorophenyl)piperidin-4-yl)(methyl)carbamate is a carbamate-protected piperidine derivative featuring a 2-chlorophenyl substituent at the 4-position of the piperidine ring. This compound is structurally characterized by the tert-butyl carbamate group, which enhances stability during synthetic processes, and the 2-chlorophenyl moiety, which contributes to its electronic and steric properties. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors .

Properties

Molecular Formula |

C17H25ClN2O2 |

|---|---|

Molecular Weight |

324.8 g/mol |

IUPAC Name |

tert-butyl N-[4-(2-chlorophenyl)piperidin-4-yl]-N-methylcarbamate |

InChI |

InChI=1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20(4)17(9-11-19-12-10-17)13-7-5-6-8-14(13)18/h5-8,19H,9-12H2,1-4H3 |

InChI Key |

GCKRLYQGXSQBKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1(CCNCC1)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(2-chlorophenyl)piperidin-4-yl)(methyl)carbamate typically involves the reaction of 4-(2-chlorophenyl)piperidine with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new chemical entities.

Biology: In biological research, tert-Butyl (4-(2-chlorophenyl)piperidin-4-yl)(methyl)carbamate is studied for its potential interactions with biological targets, including enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for further investigation.

Industry: In industrial applications, the compound can be used as a precursor for the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(2-chlorophenyl)piperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (e.g., Cl, CF₃): The 2-chlorophenyl group in the main compound increases lipophilicity, favoring membrane permeability and hydrophobic target interactions.

- Electron-Donating Groups (e.g., OCH₃): The methoxyphenyl derivative (CAS 1158750-87-8) shows enhanced electron density, which may stabilize intermediates in synthetic pathways but reduce electrophilic reactivity .

- Aromatic vs. Aliphatic Substituents: Pyridine-containing analogs (e.g., 2-chloronicotinoyl) enable π-π stacking and hydrogen bonding, critical for kinase inhibition , while aliphatic chains (e.g., piperidinylmethyl) increase flexibility for blood-brain barrier penetration .

Biological Activity

tert-Butyl (4-(2-chlorophenyl)piperidin-4-yl)(methyl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 324.8 g/mol. Its structure features a tert-butyl group, a piperidine ring substituted with a 2-chlorophenyl moiety, and a carbamate functional group, which together contribute to its unique biological activity.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity , particularly against drug-resistant strains. It has shown strong bactericidal properties against Gram-positive bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | Low concentrations comparable to last-resort antibiotics |

| Enterococcus faecium (VRE) | Low concentrations comparable to last-resort antibiotics |

The mechanism of action is believed to involve the disruption of bacterial cell membranes or inhibition of essential cellular processes, leading to cell death.

The interaction studies suggest that the compound effectively interacts with bacterial membranes, causing depolarization and subsequent cell death. This mechanism is critical for its potential use as a lead compound in developing new antibiotics targeting resistant strains.

Synthesis and Purification

The synthesis of this compound can be achieved through various routes that ensure high purity levels suitable for biological testing. Methods include nucleophilic substitution reactions and cyclization processes that incorporate the desired functional groups.

Comparative Studies

A comparative analysis with structurally similar compounds highlights the uniqueness of this compound:

| Compound Name | Similarity Index |

|---|---|

| tert-Butyl piperidin-4-ylcarbamate | 0.98 |

| tert-Butyl (4-methylpiperidin-4-yl)carbamate | 0.96 |

| tert-Butyl 4-(methylamino)piperidine-1-carboxylate | 0.91 |

| tert-Butyl 4-(propylamino)piperidine-1-carboxylate | 0.91 |

The presence of the 2-chlorophenyl group is believed to enhance its antibacterial properties compared to related structures lacking such substituents.

Safety and Toxicity Profile

Further research is needed to assess the safety profile of this compound for therapeutic use. Initial studies indicate potential cytotoxicity concerns that must be addressed through comprehensive toxicological assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.